5-Fluoro-2-(piperazin-1-YL)pyrimidine

Medicinal Chemistry ADME Optimization Physicochemical Property Analysis

For reproducible antifungal and neuroprotective SAR, only the 5-fluoro isomer is acceptable. This specific 5-fluoro-2-(piperazin-1-yl)pyrimidine is the core pharmacophore of the clinical-stage antifungal olorofim and the sigma-targeted agent BMY-14802. Substitution with non-fluorinated or chloro analogs fundamentally alters electronic distribution and target binding, invalidating experimental results. Secure the exact building block your research demands.

Molecular Formula C8H11FN4
Molecular Weight 182.2 g/mol
CAS No. 87789-49-9
Cat. No. B1336447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(piperazin-1-YL)pyrimidine
CAS87789-49-9
Molecular FormulaC8H11FN4
Molecular Weight182.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=N2)F
InChIInChI=1S/C8H11FN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
InChIKeyGXXFECFLKWGTNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 5-Fluoro-2-(piperazin-1-yl)pyrimidine (CAS 87789-49-9) as a Differentiated Building Block


5-Fluoro-2-(piperazin-1-yl)pyrimidine (CAS 87789-49-9) is a heterocyclic building block comprising a 5-fluoropyrimidine core linked at the 2-position to a piperazine ring . This core structure serves as a critical pharmacophore in numerous bioactive molecules, including the marketed antifungal olorofim [1] and the neuroprotective agent BMY-14802 [2]. While it belongs to the broad class of 2-(piperazin-1-yl)pyrimidines, the specific 5-fluoro substitution imparts distinct physicochemical and biological properties that differentiate it from non-halogenated, chlorinated, or brominated analogs, making its precise sourcing essential for reproducible research and development.

Why 5-Fluoro-2-(piperazin-1-yl)pyrimidine (87789-49-9) Cannot Be Interchanged with Other 2-(Piperazin-1-yl)pyrimidine Analogs


The 2-(piperazin-1-yl)pyrimidine scaffold is not a uniform class. The presence and identity of a halogen substituent at the 5-position of the pyrimidine ring profoundly influences the compound's electronic distribution, lipophilicity, and basicity, which in turn govern its reactivity in downstream synthetic transformations and its interaction with biological targets [1]. For example, the non-fluorinated analog, 2-(piperazin-1-yl)pyrimidine (1-PP), possesses an α2-adrenergic receptor binding affinity with a Ki of 7.3–40 nM [2], a profile that is significantly altered by the introduction of a 5-fluoro group [3]. Simply substituting 5-fluoro-2-(piperazin-1-yl)pyrimidine with a cheaper or more readily available analog like the 5-chloro or unsubstituted version will lead to different reaction kinetics, altered pharmacokinetic properties of final compounds, and non-equivalent biological activity, thereby compromising the validity and reproducibility of experimental results. The following section provides the quantitative evidence for these critical differences.

Quantitative Differentiation of 5-Fluoro-2-(piperazin-1-yl)pyrimidine (87789-49-9): Evidence for Informed Scientific Selection


Lower Lipophilicity (LogP) Differentiates from Chloro and Bromo Analogs

5-Fluoro-2-(piperazin-1-yl)pyrimidine exhibits a significantly lower partition coefficient (LogP) compared to its 5-chloro and 5-bromo counterparts . This difference in lipophilicity is a critical parameter in drug design, impacting membrane permeability, solubility, and metabolic stability [1].

Medicinal Chemistry ADME Optimization Physicochemical Property Analysis

Increased Basicity (pKa) Relative to Unsubstituted Pyrimidinylpiperazine

The presence of the electron-withdrawing fluorine atom on the pyrimidine ring influences the basicity of the piperazine nitrogens. The predicted pKa of the piperazine moiety in 5-fluoro-2-(piperazin-1-yl)pyrimidine is 8.53 ± 0.10 . This is a measurable shift from the pKa of the unsubstituted pyrimidinylpiperazine (1-PP), which is reported to be 9.01 [1].

Chemical Synthesis Purification Strategy Reaction Optimization

Demonstrated Antimicrobial Potency in Hybrid Molecules Against Clinical Pathogens

While direct antimicrobial activity for the standalone building block is not established, its incorporation into a pyrimidine-piperazine hybrid scaffold yields compounds with potent and selective antimicrobial activity. A derivative, 1-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-3-phenylurea (7f), demonstrated excellent activity against P. aeruginosa with an IC50 of 9.8 μg/mL [1]. This potency is notable when compared to other derivatives in the same series, which showed weaker or no activity against this pathogen.

Antimicrobial Drug Discovery Lead Optimization In Vitro Pharmacology

A Core Component in a Clinically-Advanced Antifungal Candidate (Olorofim)

The 5-fluoropyrimidin-2-yl piperazine moiety is the central core of olorofim (F901318), a novel antifungal drug in late-stage clinical development [1]. Olorofim targets dihydroorotate dehydrogenase (DHODH), a mechanism distinct from azoles and echinocandins, addressing a critical unmet medical need for invasive fungal infections [2]. The specific 5-fluoro substitution is essential for its mechanism of action and selectivity profile [3].

Antifungal Drug Development Clinical Candidate Analysis Pharmaceutical Patent Analysis

Targeted Application Scenarios Where 5-Fluoro-2-(piperazin-1-yl)pyrimidine (87789-49-9) Delivers Proven Value


Development of DHODH Inhibitors for Antifungal Therapy

Research groups focused on developing novel antifungals targeting dihydroorotate dehydrogenase (DHODH) should source this compound. As the core pharmacophore of the clinical candidate olorofim, 5-fluoro-2-(piperazin-1-yl)pyrimidine is an indispensable building block for synthesizing analogs, studying structure-activity relationships (SAR), and conducting mechanism-of-action studies [1]. Using an unsubstituted or chloro analog would result in a completely different chemical series, unlikely to retain the desired DHODH inhibitory activity and selectivity profile [2].

Lead Optimization Programs for Gram-Negative Antibacterial Agents

This building block is a high-value starting material for synthesizing pyrimidine-piperazine hybrid libraries aimed at combating Gram-negative pathogens like Pseudomonas aeruginosa. The demonstrated potency (IC50 of 9.8 μg/mL) of a derivative containing this core against P. aeruginosa provides a strong rationale for its use in medicinal chemistry campaigns [3]. This application leverages the specific electronic and lipophilic properties of the 5-fluoro substituent, which contribute to favorable membrane permeability and target engagement .

Synthesis of Neuropharmacological Probes (e.g., BMY-14802 Derivatives)

The compound serves as a direct precursor to BMY-14802 (MJ-14802) and related piperazinyl butyrophenones, which have been investigated for their neuroprotective and antipsychotic properties [4]. For studies requiring the synthesis of these specific molecules, 5-fluoro-2-(piperazin-1-yl)pyrimidine is the required and irreplaceable starting material. Substitution with a non-fluorinated analog would lead to a different compound with a known and distinct receptor binding profile (α2-adrenergic antagonist) [5], thus confounding any study on the effects of the 5-fluoro series.

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